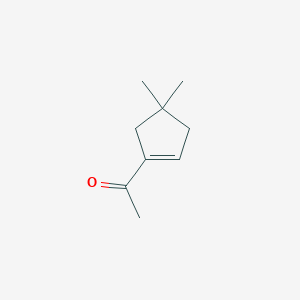
1-(4,4-Dimethylcyclopent-1-en-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Dimethylcyclopent-1-en-1-yl)ethan-1-one is an organic compound with the molecular formula C10H16O. It is also known by other names such as 1,4-Dimethyl-4-acetyl-1-cyclohexene and 4-Acetyl-1,4-dimethyl-1-cyclohexene . This compound is a colorless liquid with a fruity odor and is used in various applications, including as a flavoring agent in the food industry .
Méthodes De Préparation
The synthesis of 1-(4,4-Dimethylcyclopent-1-en-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethylcyclopent-1-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions typically include heating the mixture to a temperature of around 80-90°C for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(4,4-Dimethylcyclopent-1-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the reagents used .
Applications De Recherche Scientifique
1-(4,4-Dimethylcyclopent-1-en-1-yl)ethan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4,4-Dimethylcyclopent-1-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(4,4-Dimethylcyclopent-1-en-1-yl)ethan-1-one can be compared with other similar compounds such as:
1,4-Dimethyl-3-cyclohexenyl methyl ketone: This compound has a similar structure but differs in the position of the methyl groups and the presence of a cyclohexene ring.
4,4-Dimethyl-2-cyclopenten-1-one: This compound is an α,β-unsaturated carbonyl compound with higher tumor-specific cytotoxicity against oral human normal and tumor cells.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
73011-50-4 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-(4,4-dimethylcyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C9H14O/c1-7(10)8-4-5-9(2,3)6-8/h4H,5-6H2,1-3H3 |
Clé InChI |
VAEIZUHZKHVMHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CCC(C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



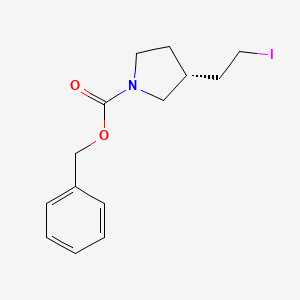


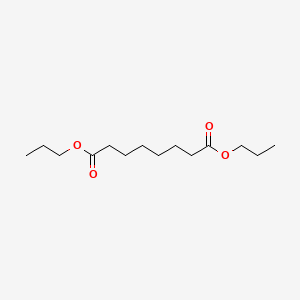
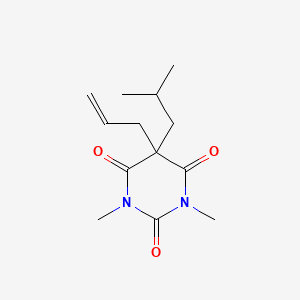
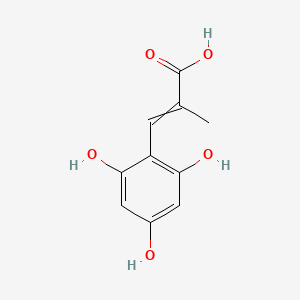
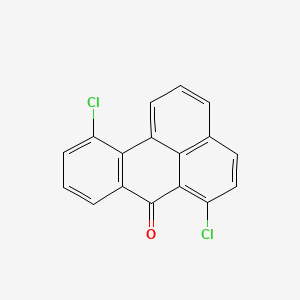
![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
![8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13949104.png)
![2-Ethyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13949105.png)
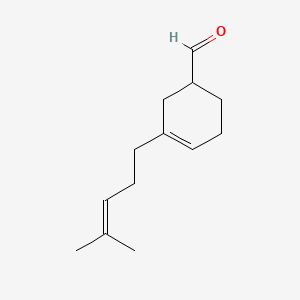
![2-[4-(Aminomethyl)phenoxy]propan-1-amine](/img/structure/B13949111.png)

